molecular formula C8H5N3 B1442137 4-ethynyl-7H-pyrrolo[2,3-d]pyrimidine CAS No. 1147014-44-5

4-ethynyl-7H-pyrrolo[2,3-d]pyrimidine

Cat. No. B1442137
M. Wt: 143.15 g/mol
InChI Key: KHDQHVJZVIPHLS-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of pyrrolo[2,3-d]pyrimidines has been accomplished through various methods . One common intermediate used in these methods is 4-hydroxypyrrolo[2,3-d]pyrimidine . In one method, an aldehyde is produced as an intermediate, which is directly cyclized to afford the desired compound .


Chemical Reactions Analysis

Pyrrolo[2,3-d]pyrimidines demonstrate reactivity through various chemical reactions . For instance, they can undergo acid-catalyzed chemo-selective C-4 substitution . They also show reactivity through electrophilic substitution reactions, including nucleophilic aromatic substitution and Suzuki coupling reactions .

properties

IUPAC Name

4-ethynyl-7H-pyrrolo[2,3-d]pyrimidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5N3/c1-2-7-6-3-4-9-8(6)11-5-10-7/h1,3-5H,(H,9,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KHDQHVJZVIPHLS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C#CC1=C2C=CNC2=NC=N1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80702196
Record name 4-Ethynyl-7H-pyrrolo[2,3-d]pyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80702196
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

143.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-ethynyl-7H-pyrrolo[2,3-d]pyrimidine

CAS RN

1147014-44-5
Record name 4-Ethynyl-7H-pyrrolo[2,3-d]pyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80702196
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
2
Citations
J Bucevičius - 2015 - Vilniaus universitetas
Number of citations: 0
M Gehringer, M Forster, SA Laufer - ACS Combinatorial Science, 2015 - ACS Publications
A solution-phase parallel synthesis of triazole-derived ruxolitinib analogues was developed in the current study. The method employs copper-catalyzed azide–alkyne cycloaddition to …
Number of citations: 22 pubs.acs.org

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